molecular formula C17H15FN2O B7509114 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one

3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one

Cat. No. B7509114
M. Wt: 282.31 g/mol
InChI Key: AGXLBAIWMZICHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one, also known as FMQM, is a synthetic compound that belongs to the quinazoline family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the activity of COX-2, which is involved in the production of prostaglandins, leading to a reduction in inflammation. 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, it has been reported to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has several advantages for lab experiments, including its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one. One potential area of research is the development of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one's mechanism of action and its interactions with various signaling pathways. Additionally, the synthesis of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one derivatives with improved solubility and bioavailability may be explored. Overall, 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has the potential to be a valuable tool for scientific research and drug development.

Synthesis Methods

3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-methylbenzylamine with ethyl acetoacetate to form 3-(4-fluoro-3-methylbenzylidene)pentane-2,4-dione. This intermediate is then reacted with anthranilic acid to produce the final product, 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one. The synthesis of 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been reported in various scientific journals, and the yield of the final product is reported to be around 50-60%.

Scientific Research Applications

3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-11-9-13(7-8-15(11)18)10-20-12(2)14-5-3-4-6-16(14)19-17(20)21/h3-9H,2,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXLBAIWMZICHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C(=C)C3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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